N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amide, carbamate, and pyrrolidine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced through nucleophilic substitution reactions using 4-ethoxyaniline as a starting material.
Carbamoylation: The carbamate group can be formed by reacting the intermediate with an isocyanate derivative.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl)maleamic acid: This compound shares the ethoxyphenyl group but differs in its overall structure and functional groups.
N-(4-Ethoxyphenyl)propionamide: Another compound with the ethoxyphenyl group, but with a simpler structure and different reactivity.
Uniqueness
N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its combination of amide, carbamate, and pyrrolidine moieties sets it apart from simpler analogs.
Properties
Molecular Formula |
C29H36N4O6 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-[3-[4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]propyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C29H36N4O6/c1-3-38-24-10-6-22(7-11-24)30-28(36)20-16-26(34)32(18-20)14-5-15-33-19-21(17-27(33)35)29(37)31-23-8-12-25(13-9-23)39-4-2/h6-13,20-21H,3-5,14-19H2,1-2H3,(H,30,36)(H,31,37) |
InChI Key |
ZJDISKQFICPMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCCN3CC(CC3=O)C(=O)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.